molecular formula C13H12BrNO2S B1308734 Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate CAS No. 438218-48-5

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate

Cat. No.: B1308734
CAS No.: 438218-48-5
M. Wt: 326.21 g/mol
InChI Key: CLDNAOYGOUUWQC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is a brominated thiophene derivative characterized by a 2-amino substituent, a 3-carboxylate ester group, and a 3-bromophenyl ring at the 4-position of the thiophene core. Its structural framework enables diverse chemical modifications, making it a key candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDNAOYGOUUWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403704
Record name ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438218-48-5
Record name ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a brominated phenyl derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Drug Discovery and Development

  • Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate serves as a versatile intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets, making it valuable in drug discovery processes .
  • The compound's ability to mimic the electronic properties of more complex aromatic systems is critical in designing inhibitors and modulators for therapeutic applications, particularly in oncology and infectious diseases .

Biological Activity Studies

  • Research indicates that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer properties. For instance, molecular docking studies have been conducted to evaluate the binding affinity of synthesized derivatives to specific biological targets, revealing promising results .

Organic Synthesis

Building Block for Complex Molecules

  • The compound acts as an important building block in organic synthesis, facilitating the creation of more complex thiophene derivatives that can be utilized in various chemical reactions .
  • Its bromophenyl group enhances halogen bonding interactions, which can improve the binding affinity in target proteins during synthetic pathways .

Synthesis of Thiophene Derivatives

  • Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is utilized in the synthesis of other thiophene derivatives, which are crucial for developing new materials with tailored electronic properties. These derivatives can find applications in organic electronics and photonic devices .

Materials Science

Development of Functional Materials

  • The compound's unique electronic properties allow it to be incorporated into materials designed for specific applications, such as sensors or organic light-emitting diodes (OLEDs). Its thiophene backbone contributes to the conductivity and stability of these materials .
  • Research has shown potential applications in creating conductive polymers that can be used in flexible electronics, enhancing the functionality and performance of electronic devices .

Case Studies and Research Findings

StudyFindings
Mamatha et al. (2023)Conducted molecular docking studies on derivatives of ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate, revealing significant binding affinities to target proteins associated with cancer treatment .
Aldrichimica Acta (2001)Explored the thermolysis reactions involving similar thiophene compounds, demonstrating their utility in synthesizing complex organic molecules through innovative methodologies .
American Elements (2024)Highlighted the structural versatility of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate as a precursor for various life science applications, emphasizing its importance in pharmaceutical research .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring significantly influence electronic, steric, and solubility properties. Key analogues include:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Data
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate 3-Br (meta) ~326.19 Expected higher steric hindrance vs. para-substituted analogues; moderate solubility
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate 4-Br (para) 326.19 Higher symmetry; lower steric hindrance; used in PD-L1 inhibitor synthesis
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-Cl (para) 281.74 Improved solubility in polar solvents; CAS 65234-09-5
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate 4-F (para) 265.29 Enhanced electronic effects; NMR: δ 7.62–7.57 (m, 2H), 7.34–7.26 (m, 2H)
Ethyl 2-amino-4-methylthiophene-3-carboxylate Methyl (C4) 199.24 Lower molecular weight; C24(12) chain packing via hydrogen bonding

Key Observations :

  • Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity, while fluorine (para) offers stronger inductive effects .
  • Solubility: Chloro and fluoro derivatives exhibit better solubility in ethanol and DMSO compared to brominated analogues .

Crystallographic and Spectroscopic Comparisons

  • NMR Profiles : Para-fluorophenyl derivatives show distinct aromatic proton splitting (δ 7.62–7.57), whereas methyl-substituted analogues exhibit simpler spectra due to symmetry .
  • Crystallography : Ethyl 4-methylthiophene-3-carboxylate forms intramolecular hydrogen bonds (N–H⋯S/O), a feature likely conserved in brominated analogues .

Biological Activity

Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Formula: C₁₃H₁₂BrN₁O₂S
  • Molecular Weight: 326.21 g/mol

This compound features an amino group and a bromophenyl substituent, which enhance its versatility as an intermediate in the synthesis of more complex molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Interaction: The compound can inhibit or activate cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism and the biotransformation of endogenous compounds. Its interaction with these enzymes can lead to significant pharmacokinetic implications.
  • Cell Signaling Modulation: this compound influences cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. It has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), thereby affecting cellular responses to growth signals.
  • Gene Expression Regulation: The compound can bind to transcription factors, influencing gene expression levels. This interaction may alter cellular metabolism and function, contributing to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤0.25 μg/mL
Escherichia coli≤0.25 μg/mL
Candida albicans≤0.25 μg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's ability to influence cell signaling pathways also positions it as a potential anticancer agent. By modulating pathways associated with cell growth and survival, this compound may inhibit tumor growth and promote apoptosis in cancer cells. Further research is needed to explore its efficacy across different cancer types.

Anti-inflammatory Effects

Thiophene derivatives, including this compound, have been reported to possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Mechanistic Insights : Another study focused on the molecular interactions of this compound with cytochrome P450 enzymes. It was found that the compound could act as both an inhibitor and an activator depending on the specific enzyme isoform involved, showcasing its complexity in biochemical interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The Gewald reaction is a widely used method for synthesizing thiophene derivatives. This multi-component reaction involves a ketone/aldehyde (e.g., 3-bromophenylacetone), a nitrile (e.g., ethyl cyanoacetate), elemental sulfur, and a base (e.g., morpholine or triethylamine). Optimization includes:

  • Temperature : Heating under reflux (70–90°C) to facilitate cyclization.
  • Solvent : Polar aprotic solvents like DMF or ethanol improve reaction efficiency.
  • Catalyst : Morpholine enhances sulfur incorporation into the thiophene ring.
    Yields >70% are achievable with strict stoichiometric control and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons from 3-bromophenyl), δ 4.1–4.3 ppm (ester -OCH₂CH₃), and δ 5.5–6.0 ppm (NH₂, broad singlet).
  • ¹³C NMR : Signals at ~165 ppm (ester carbonyl) and 110–150 ppm (thiophene and aryl carbons).
  • IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O ester) and 3300–3400 cm⁻¹ (N-H amino).
  • Mass Spectrometry : Molecular ion peak at m/z 355–357 ([M]⁺ with Br isotope pattern).
  • X-ray Crystallography : Use SHELX programs for structure refinement; focus on dihedral angles between thiophene and aryl rings to assess planarity .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence the compound’s electronic properties and reactivity compared to other aryl groups (e.g., 4-fluorophenyl or 3-hydroxyphenyl)?

  • Methodological Answer : The bromine atom exerts both electron-withdrawing effects (via inductive -I) and steric hindrance , altering electronic distribution and reaction pathways:

  • Cross-Coupling Reactions : Bromine facilitates Suzuki-Miyaura couplings (e.g., with boronic acids) under Pd catalysis, unlike fluorine or hydroxyl groups.
  • Solubility : Reduced compared to hydroxylated analogs due to bromine’s hydrophobicity.
  • Biological Activity : Enhanced lipophilicity may improve membrane permeability but could reduce aqueous solubility. Compare with fluorophenyl (higher metabolic stability) or hydroxyphenyl (hydrogen-bonding capability) derivatives .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies involving this compound?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity.
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Structural Analog Comparison : Perform SAR studies with derivatives (e.g., 3-chloro or 3-iodophenyl) to isolate bromine’s role.
  • Mechanistic Profiling : Use techniques like SPR (surface plasmon resonance) to quantify target binding affinity and rule off-target effects .

Q. How can computational methods predict the crystallographic behavior of this compound, and what challenges arise due to the bromine atom?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potential maps to predict hydrogen-bonding patterns (e.g., NH₂···O=C interactions).
  • Crystal Packing Analysis : Software like Mercury (CCDC) models Br’s van der Waals radius (1.85 Å), which may disrupt π-π stacking.
  • Challenges : Bromine’s heavy atom effect complicates X-ray data collection (absorption corrections required). Use high-intensity synchrotron sources and SHELXL for refinement .

Key Methodological Recommendations

  • Synthesis : Prioritize the Gewald reaction with real-time monitoring via TLC (hexane:ethyl acetate, 3:1).
  • Characterization : Combine SC-XRD (single-crystal X-ray diffraction) with DFT-optimized structures to resolve conformational ambiguities.
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assay platforms.

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